Bicyclo[4.4.0]-1,4-decadiene, 4,10-dimethyl-7-isopropyl
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Overview
Description
Bicyclo[4.4.0]-1,4-decadiene, 4,10-dimethyl-7-isopropyl is a bicyclic organic compound with the molecular formula C15H24. This compound is characterized by its unique bicyclo[4.4.0]decane structure, which includes two fused cyclohexane rings. The presence of methyl and isopropyl groups adds to its structural complexity and potential reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[4.4.0]-1,4-decadiene, 4,10-dimethyl-7-isopropyl typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts may also be employed to facilitate the reaction and improve selectivity .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.4.0]-1,4-decadiene, 4,10-dimethyl-7-isopropyl can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or alcohols.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, using reagents like bromine or chlorine under UV light.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Bromine (Br2), chlorine (Cl2) under UV light
Major Products Formed
Oxidation: Ketones, alcohols
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives
Scientific Research Applications
Bicyclo[4.4.0]-1,4-decadiene, 4,10-dimethyl-7-isopropyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized as a solvent and in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of Bicyclo[4.4.0]-1,4-decadiene, 4,10-dimethyl-7-isopropyl involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The presence of methyl and isopropyl groups can influence its binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Decalin (Bicyclo[4.4.0]decane): A bicyclic compound with similar structural features but lacking the double bonds and substituents present in Bicyclo[4.4.0]-1,4-decadiene, 4,10-dimethyl-7-isopropyl.
Tetralin (1,2,3,4-tetrahydronaphthalene): Another bicyclic compound with a different ring fusion pattern and hydrogenation state.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of double bonds, which confer distinct chemical reactivity and potential biological activity compared to similar compounds .
Properties
CAS No. |
41628-33-5 |
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Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
5,8a-dimethyl-3-propan-2-yl-2,3,4,6-tetrahydro-1H-naphthalene |
InChI |
InChI=1S/C15H24/c1-11(2)13-7-9-15(4)8-5-6-12(3)14(15)10-13/h5,8,11,13H,6-7,9-10H2,1-4H3 |
InChI Key |
HHBPTXYTVCTYMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CC(CCC2(C=CC1)C)C(C)C |
Origin of Product |
United States |
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